molecular formula C16H17NO2S B5692269 N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B5692269
M. Wt: 287.4 g/mol
InChI Key: JEEPEOIGMCVYGH-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as AMT, is a chemical compound that belongs to the class of benzothiophene derivatives. It is a synthetic compound that has been extensively studied due to its potential therapeutic applications. The purpose of

Mechanism of Action

The exact mechanism of action of N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, it has been reported to exhibit its pharmacological activities through various mechanisms. For example, N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been reported to activate the adenosine A1 receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to reduce the activity of oxidative stress markers and increase the activity of antioxidant enzymes. Furthermore, N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been reported to exhibit neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Furthermore, N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied, and its pharmacological activities have been well characterized. However, there are also some limitations associated with the use of N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments. For example, the exact mechanism of action of N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood, and further research is needed to elucidate its pharmacological activities fully.

Future Directions

There are several future directions for the study of N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. For example, further research is needed to elucidate the exact mechanism of action of N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Furthermore, the potential therapeutic applications of N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide need to be further explored, particularly in the treatment of neurodegenerative diseases. Additionally, the development of new analogs of N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with improved pharmacological activities is an area of future research. Finally, the use of N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in combination with other drugs for the treatment of various diseases is an area of potential future research.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits various pharmacological activities such as analgesic, anti-inflammatory, and anticonvulsant effects. N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to exhibit potent anti-cancer activity against various cancer cell lines and has been studied for its potential use in the treatment of neurodegenerative diseases. The synthesis of N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is well established, and its purity has been confirmed using various analytical techniques. However, the exact mechanism of action of N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood, and further research is needed to elucidate its pharmacological activities fully.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminothiophenol to form the desired product, N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. The synthesis of N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been reported in various scientific literature, and the purity of the synthesized compound has been confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit various pharmacological activities such as analgesic, anti-inflammatory, and anticonvulsant effects. N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to exhibit potent anti-cancer activity against various cancer cell lines. Furthermore, N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been reported to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-19-14-8-4-3-7-13(14)17-16(18)12-10-20-15-9-5-2-6-11(12)15/h3-4,7-8,10H,2,5-6,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEPEOIGMCVYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CSC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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